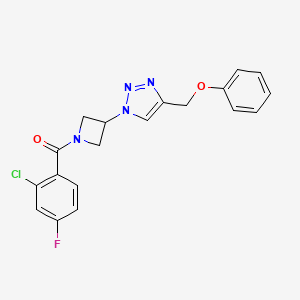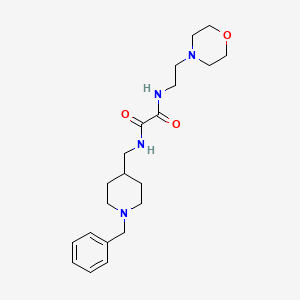
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a benzylpiperidine moiety and a morpholinoethyl group attached to an oxalamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide typically involves the following steps:
Formation of the Benzylpiperidine Intermediate: The initial step involves the synthesis of 1-benzylpiperidin-4-ylmethylamine. This can be achieved by the reductive amination of 4-piperidone with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Preparation of the Oxalamide Backbone: The oxalamide backbone is synthesized by reacting oxalyl chloride with 2-morpholinoethanol in the presence of a base such as triethylamine to form N2-(2-morpholinoethyl)oxalamide.
Coupling Reaction: The final step involves the coupling of the benzylpiperidine intermediate with the oxalamide backbone. This is typically carried out in an organic solvent such as dichloromethane, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, reaction time, and the use of high-purity reagents.
Analyse Des Réactions Chimiques
Types of Reactions
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinoethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted oxalamide derivatives.
Applications De Recherche Scientifique
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)acetamide
- N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)urea
- N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)carbamate
Uniqueness
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is unique due to its oxalamide backbone, which imparts distinct chemical properties and reactivity compared to similar compounds with acetamide, urea, or carbamate backbones. This uniqueness makes it a valuable compound for specific research and industrial applications.
Propriétés
IUPAC Name |
N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O3/c26-20(22-8-11-24-12-14-28-15-13-24)21(27)23-16-18-6-9-25(10-7-18)17-19-4-2-1-3-5-19/h1-5,18H,6-17H2,(H,22,26)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEMNHWGLPLQJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCCN2CCOCC2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

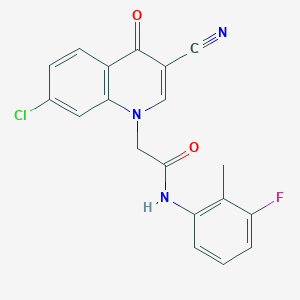
![7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2415837.png)
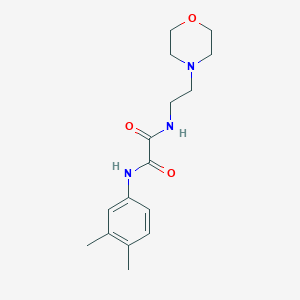
![Piperidino(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2415840.png)
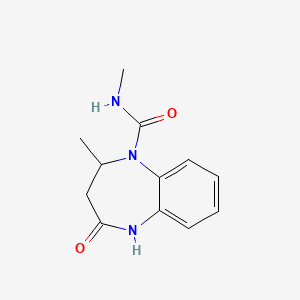
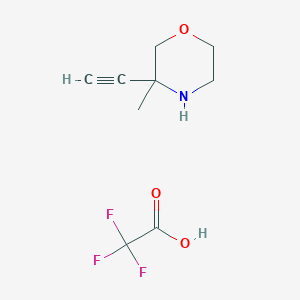
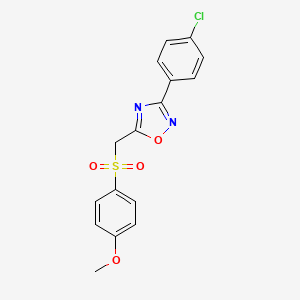
![1-(1,3-benzothiazole-6-carbonyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2415846.png)
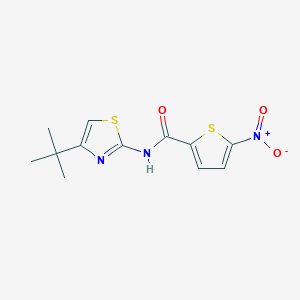
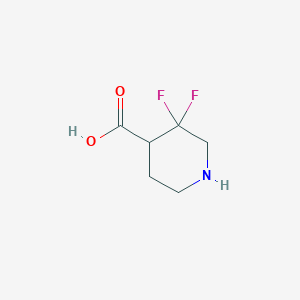
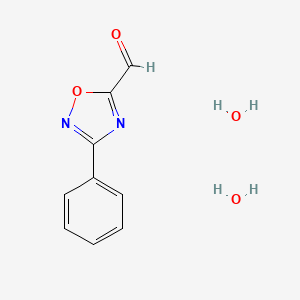
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2415854.png)
